molecular formula C12H18O2 B1589079 1,3-Diisopropoxybenzene CAS No. 79128-08-8

1,3-Diisopropoxybenzene

Cat. No.: B1589079
CAS No.: 79128-08-8
M. Wt: 194.27 g/mol
InChI Key: REKFSOLBSHAFDG-UHFFFAOYSA-N
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Description

1,3-Diisopropoxybenzene is an organic compound with the molecular formula C12H18O2. It is a derivative of benzene, where two isopropoxy groups are attached to the benzene ring at the 1st and 3rd positions. This compound is used in various scientific research applications due to its unique chemical properties.

Scientific Research Applications

1,3-Diisopropoxybenzene is utilized in several scientific fields:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Employed in the study of enzyme interactions and metabolic pathways.

    Medicine: Investigated for potential therapeutic applications due to its structural similarity to biologically active compounds.

    Industry: Used in the production of polymers, resins, and other industrial chemicals.

Safety and Hazards

1,3-Diisopropoxybenzene is classified as a combustible liquid . It is recommended to keep away from heat/sparks/open flames/hot surfaces . Personal protective equipment such as dust masks, eyeshields, and gloves should be used when handling this compound .

  • Developing more environmentally friendly production methods for the compound.
  • Investigating its potential as a solvent in biomass conversion and renewable energy production.
  • Studying its potential as a precursor for the synthesis of polymeric materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Diisopropoxybenzene can be synthesized through the alkylation of resorcinol with isopropyl bromide in the presence of a base such as potassium carbonate. The reaction typically occurs in a solvent like acetone or dimethylformamide at elevated temperatures. The general reaction scheme is as follows:

Resorcinol+2Isopropyl BromideThis compound+2HBr\text{Resorcinol} + 2 \text{Isopropyl Bromide} \rightarrow \text{this compound} + 2 \text{HBr} Resorcinol+2Isopropyl Bromide→this compound+2HBr

Industrial Production Methods

Industrial production of this compound involves similar alkylation processes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often using continuous flow reactors and advanced separation techniques to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

1,3-Diisopropoxybenzene undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert it to dihydroxy derivatives.

    Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents such as halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed under acidic conditions.

Major Products

    Oxidation: Produces quinones.

    Reduction: Yields dihydroxy derivatives.

    Substitution: Forms various substituted benzene derivatives depending on the reagent used.

Mechanism of Action

The mechanism of action of 1,3-Diisopropoxybenzene involves its interaction with various molecular targets. It can act as a substrate for enzymes, undergoing metabolic transformations that lead to the formation of active intermediates. These intermediates can interact with cellular components, influencing biological pathways and processes.

Comparison with Similar Compounds

1,3-Diisopropoxybenzene can be compared with other diisopropylbenzene derivatives:

    1,2-Diisopropylbenzene: Similar structure but different positional isomer, leading to different chemical properties and reactivity.

    1,4-Diisopropylbenzene: Another positional isomer with distinct applications and reactivity.

    1,3-Diisopropylbenzene: Lacks the oxygen atoms present in this compound, resulting in different chemical behavior and uses.

The uniqueness of this compound lies in its isopropoxy groups, which impart specific chemical properties that are valuable in various research and industrial applications.

Properties

IUPAC Name

1,3-di(propan-2-yloxy)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18O2/c1-9(2)13-11-6-5-7-12(8-11)14-10(3)4/h5-10H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REKFSOLBSHAFDG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC(=CC=C1)OC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50450697
Record name 1,3-Diisopropoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50450697
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

79128-08-8
Record name 1,3-Diisopropoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50450697
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,3-Diisopropoxybenzene
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: Why is 1,3-diisopropoxybenzene of interest in organometallic chemistry?

A1: this compound is particularly interesting due to its ability to undergo selective metalation. This means researchers can replace specific hydrogen atoms on the benzene ring with metal atoms like lithium, sodium, or potassium. [] This selectivity stems from the presence of the two isopropoxy groups, which influence the electron density of the benzene ring and direct the metalation process.

Q2: What challenges arise when using this compound derivatives to synthesize organocalcium compounds?

A2: The research highlights the complexities encountered when attempting to synthesize bis(2,6-diisopropoxyphenyl)calcium via salt metathesis reactions. [] While reacting 2,6-diisopropoxyphenylpotassium with calcium iodide led to the formation of [{(iPrO)2C6H3}3Ca]–K+, an arylcalcate complex, using 2,6-diisopropoxyphenylsodium with calcium iodide yielded an undefined mixture of products. []

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